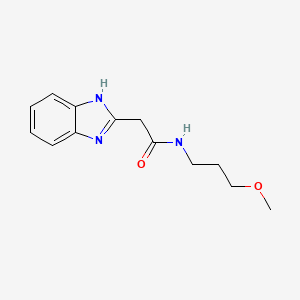
1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one, also known as MPPP, is a synthetic compound that belongs to the class of designer drugs called cathinones. It is a potent psychoactive substance that has been used recreationally for its euphoric and stimulant effects. In recent years, MPPP has gained attention in the scientific community for its potential therapeutic applications and its ability to modulate neurotransmitter systems in the brain.
Applications De Recherche Scientifique
1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to modulate the activity of dopamine and norepinephrine transporters in the brain, which may be useful in the treatment of conditions such as depression, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease. Additionally, 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one has been studied for its potential as a cognitive enhancer and as a treatment for addiction to other substances such as cocaine and methamphetamine.
Mécanisme D'action
1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one acts as a potent reuptake inhibitor of dopamine and norepinephrine, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the stimulant and euphoric effects of 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one. Additionally, 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one has been shown to modulate the activity of other neurotransmitter systems in the brain, such as serotonin and glutamate, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one are similar to those of other stimulants such as cocaine and amphetamines. 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one increases heart rate, blood pressure, and body temperature, and can cause insomnia, anxiety, and agitation. Additionally, chronic use of 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one has been associated with neurotoxicity and damage to dopaminergic neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects on neurotransmitter systems in the brain are well-understood. Additionally, 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one has been shown to have potential therapeutic applications, which makes it an attractive target for drug development. However, the recreational use of 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one and its potential for neurotoxicity make it a challenging substance to work with in a laboratory setting.
Orientations Futures
There are several future directions for 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one research. One area of interest is the development of 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one analogs that have improved therapeutic potential and reduced potential for abuse. Additionally, further research is needed to understand the long-term effects of 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one use on the brain and to develop strategies for mitigating these effects. Finally, 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one may have potential as a tool for studying the mechanisms of addiction and for developing new treatments for addiction to other substances.
Méthodes De Synthèse
The synthesis of 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one involves the reaction of 4-phenyl-2-butanone with methylamine in the presence of a reducing agent such as aluminum amalgam. The resulting product is then treated with acetic anhydride and sodium acetate to yield 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one. This synthesis method is relatively simple and has been used to produce 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one for research purposes.
Propriétés
IUPAC Name |
1-(2-methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-3-14(16)15-10-13(9-11(15)2)12-7-5-4-6-8-12/h3-8,11,13H,1,9-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWHJNNNWRYYJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)C=C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-Chloro-3-fluoro-2-morpholin-4-ylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2748521.png)
![4-N-[(4-Chlorophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide](/img/structure/B2748522.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2748526.png)
![N-(2-cyanophenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2748527.png)


![N-({[2,3'-bifuran]-5-yl}methyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2748532.png)


![(E)-4-[2-(4-{[4-(tert-Butyl)benzoyl]amino}benzoyl) hydrazino]-4-oxo-2-butenoic acid](/img/structure/B2748537.png)

![N-(4-methoxyphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2748540.png)
![2-((2-Nitrophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2748541.png)